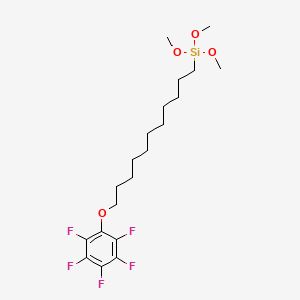

11-(Pentafluorophenoxy)undecyltrimethoxysilane

Overview

Description

Synthesis Analysis

The synthesis of “11-(Pentafluorophenoxy)undecyltrimethoxysilane” can be achieved through various methods, including the reaction between 11-bromoundecyltrimethoxysilane and pentafluorophenol in the presence of a base catalyst. The product is then purified through distillation and characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).Molecular Structure Analysis

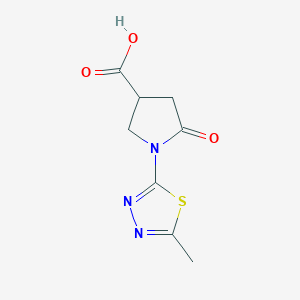

The molecular formula of “11-(Pentafluorophenoxy)undecyltrimethoxysilane” is C20H31F5O4Si . It has a molecular weight of 458.54 g/mol .Physical And Chemical Properties Analysis

“11-(Pentafluorophenoxy)undecyltrimethoxysilane” has a boiling point of 130-135 °C/0.04 mm and is stored at ambient temperature . It has a high thermal stability and can withstand temperatures up to 300 °C. It is also resistant to chemical degradation and can resist exposure to acids, bases, and oxidizing agents.Scientific Research Applications

Self-Assembled Silanes and Functionalization of Surfaces

11-(Pentafluorophenoxy)undecyltrimethoxysilane's utility in surface functionalization is notable. McGovern & Thompson (1998) demonstrated its effectiveness in generating multilayer structures on silicon surfaces, which is crucial for the immobilization of biomolecules on substrate surfaces (McGovern & Thompson, 1998).

Covalent Attachment on Silicon Wafers

Barbot et al. (2007) discussed the covalent attachment of humic acids on silicon wafers using monolayers of related silanes. This approach is significant for environmental applications, particularly in the context of radionuclide dissemination and modelling studies (Barbot et al., 2007).

Microbial Synthesis and Polymer Characterization

Takagi et al. (2004) focused on microbial polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups produced by Pseudomonas putida. This study is pivotal in understanding the impact of fluorine atoms on the physical properties of PHAs, relevant for applications in materials science (Takagi et al., 2004).

Molecular Engineering of Liquid Crystal Polymers

Jonsson, Percec, and Hult (1991) described the cationic polymerization of monomers similar to 11-(Pentafluorophenoxy)undecyltrimethoxysilane. This research contributes to the development of polymers with mesomorphic behavior, relevant in the field of liquid crystal technology (Jonsson, Percec, & Hult, 1991).

Synthesis and Properties of Fluorinated Polysiloxanes

Zhao & Mark (1992) investigated the synthesis of polysiloxanes using monomers with high fluorine content, like pentafluorophenylmethyldiethoxysilane. Their study on poly(pentafluorophenylmethylsiloxane) elucidates properties like permeability and surface activity, which are crucial in materials science (Zhao & Mark, 1992).

Safety and Hazards

The safety information for “11-(Pentafluorophenoxy)undecyltrimethoxysilane” includes hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating potential hazards to the eyes, skin, and respiratory system .

Mechanism of Action

Target of Action

The primary target of 11-Pentafluorophenoxyundecyltrimethoxysilane is proteins, specifically antibodies . The compound is used as a coupling agent in the non-covalent immobilization of these proteins .

Mode of Action

11-Pentafluorophenoxyundecyltrimethoxysilane interacts with its targets through hydrophobic and pi stacking interactions . This interaction allows the compound to immobilize proteins like antibodies effectively .

Result of Action

The molecular and cellular effects of 11-Pentafluorophenoxyundecyltrimethoxysilane’s action primarily involve the immobilization of proteins like antibodies . This immobilization can enhance the stability of these proteins and potentially improve their functionality.

properties

IUPAC Name |

trimethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31F5O4Si/c1-26-30(27-2,28-3)14-12-10-8-6-4-5-7-9-11-13-29-20-18(24)16(22)15(21)17(23)19(20)25/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIXAGPRZGMNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31F5O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Pentafluorophenoxyundecyltrimethoxysilane | |

CAS RN |

944721-47-5 | |

| Record name | Trimethoxy(11-pentafluorophenoxyundecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)

![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)

![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)

![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)